2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
“2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a pyrrolopyrimidine derivative, which is a class of compounds known for their biological activity .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “this compound”, often involves the use of microwave techniques . The chemical structure of these synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolopyrimidine core, with chlorine atoms in specific positions . This structure is confirmed through various analytical techniques, including NMR and IR spectroscopy .Scientific Research Applications
Chemical Synthesis and Rearrangement Studies
Yamamoto et al. (1977) discussed the rearrangement of certain pyrimidoazepines to vinylpyrrolo-pyrimidines, shedding light on the structural transformations involving compounds related to 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (Yamamoto, Kawamoto, Morosawa, & Yokoo, 1977).
Synthesis of Antifols and Antiparasitic Agents
Research by Southwick, Amarnath, & Madhav (1974) developed methods for synthesizing derivatives of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, indicating potential antiparasitic applications (Southwick, Amarnath, & Madhav, 1974).
Antitumor Activity
Grivsky, Lee, Sigel, Duch, & Nichol (1980) described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential in cancer research (Grivsky et al., 1980).
Novel Scaffolds in Kinase Research
Cheung, Harris, & Lackey (2001) reported on the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its use as a novel scaffold in kinase research, demonstrating the compound's utility in pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Development of Antibacterial Agents
Etemadi, Shiri, Eshghi, Akbarzadeh, Saadat, Mozafari, Beyzaei, & Moghaddam‐manesh (2016) synthesized a class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating their potential as antibacterial agents (Etemadi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
This compound interacts with its targets by binding to the kinase active sites, inhibiting their activity . This interaction disrupts the normal signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
Upon binding to its targets, this compound affects several biochemical pathways. It induces cell cycle arrest and apoptosis in cancer cells . The compound up-regulates pro-apoptotic proteins such as caspase-3 and Bax, while down-regulating anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical structure and the presence of halogen atoms .
Result of Action
The action of this compound results in significant molecular and cellular effects. It causes cell cycle arrest at the G1/S phase and induces apoptotic death in cancer cells . At the molecular level, it increases the activity of pro-apoptotic proteins and decreases the activity of anti-apoptotic proteins .
Future Directions
Pyrrolopyrimidine derivatives, including “2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine”, have shown promise in medicinal chemistry, particularly as potential kinase inhibitors . Future research may focus on optimizing their synthesis, improving their selectivity and potency, and exploring their potential applications in treating various diseases .
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested in vitro against several human cancer cell lines . The compound showed promising activity, particularly against MCF7 cells .
Cellular Effects
In cellular assays, 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has shown to exert cytotoxic effects against various types of cells . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies have shown promising binding affinities of similar compounds against Bcl2 anti-apoptotic protein . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCUTNLVLAXTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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